2,4-Dichlorophenethyl alcohol

Vue d'ensemble

Description

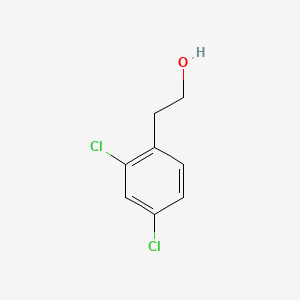

2,4-Dichlorophenethyl alcohol is a phenethyl alcohol derivative with the chemical formula C8H8Cl2O. It is a clear, colorless liquid with a molecular weight of 191.05 g/mol . This compound is known for its selective electrocatalytic dehalogenation properties, making it a valuable substance in various chemical processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,4-Dichlorophenethyl alcohol can be synthesized through several methods. One common synthetic route involves the reduction of 2,4-dichlorophenylacetic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction typically proceeds under reflux conditions .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 2,4-dichlorophenylacetaldehyde. This process involves the use of a palladium catalyst on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dichlorophenethyl alcohol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 2,4-dichlorophenylacetic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to 2,4-dichlorophenethylamine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: 2,4-Dichlorophenylacetic acid.

Reduction: 2,4-Dichlorophenethylamine.

Substitution: Depending on the nucleophile, various substituted phenethyl alcohol derivatives.

Applications De Recherche Scientifique

2,4-Dichlorophenethyl alcohol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mécanisme D'action

The mechanism of action of 2,4-Dichlorophenethyl alcohol involves its interaction with specific molecular targets. For instance, its electrocatalytic dehalogenation properties are attributed to its ability to undergo reduction reactions over palladium-loaded carbon felt. This process involves the cleavage of carbon-halogen bonds, leading to the formation of dehalogenated products.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.

2,4-Dichlorophenylacetic acid: An intermediate in the synthesis of various organic compounds.

2,4-Dichlorophenethylamine: A derivative used in organic synthesis.

Uniqueness

2,4-Dichlorophenethyl alcohol is unique due to its selective electrocatalytic dehalogenation properties, which make it valuable in specific chemical processes. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, further enhances its versatility in scientific research and industrial applications.

Activité Biologique

2,4-Dichlorophenethyl alcohol (DCPA) is a compound with notable biological activity, primarily studied for its antiseptic, antimicrobial, and potential therapeutic properties. This article reviews the biological activities associated with DCPA, supported by data tables and relevant case studies.

DCPA is a chlorinated phenethyl alcohol that exhibits both local anesthetic and antiseptic properties. Its mechanism of action is believed to involve:

- Antiseptic Activity : DCPA acts by denaturing proteins and disrupting microbial cell membranes, which impedes the growth of bacteria and viruses. The precise biochemical pathways remain partially understood but are thought to involve alterations in protein structure that affect microbial viability .

- Local Anesthetic Effects : The compound may exert its anesthetic effects through sodium channel blockade, reducing neuronal excitability and pain perception .

Pharmacokinetics

The pharmacokinetic profile of DCPA indicates rapid absorption and metabolism. Key findings include:

- Absorption : Following administration, peak plasma concentrations are typically reached within 3-4 minutes, with significant concentrations remaining detectable in saliva after 120 minutes .

- Metabolism : DCPA is metabolized primarily in the liver, resulting in the formation of hippuric acid, which is subsequently excreted via urine. Approximately 90% of the administered dose is eliminated renally following dermal application .

Antimicrobial Efficacy

DCPA has demonstrated significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for DCPA against selected bacterial strains are summarized below:

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 125 | 250 |

| Escherichia coli | 250 | 500 |

| Streptococcus pneumoniae | 64 | 250 |

These results indicate that DCPA is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus, while exhibiting moderate activity against Gram-negative strains like Escherichia coli .

Case Studies

- Clinical Application in Oral Health : A study investigated the use of DCPA in mouthwashes for treating oral infections. Participants using a DCPA-containing mouthwash showed a significant reduction in bacterial load compared to a control group using a placebo .

- Topical Application for Skin Infections : In a clinical trial assessing the efficacy of DCPA in treating superficial skin infections, patients treated with a DCPA formulation exhibited faster healing times and reduced inflammatory responses compared to those receiving standard care .

Toxicology and Safety Profile

The safety profile of DCPA has been evaluated through various toxicological studies:

- Acute Toxicity : DCPA exhibits low acute toxicity, with no observed adverse effects at doses below 2000 mg/kg in animal models.

- Chronic Exposure : Long-term studies indicate minimal systemic toxicity, with no significant histopathological changes noted in organs such as the liver or kidneys at therapeutic doses .

Propriétés

IUPAC Name |

2-(2,4-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJGKPVJAALUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370122 | |

| Record name | 2,4-Dichlorophenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81156-68-5 | |

| Record name | 2,4-Dichlorophenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.